molecular formula C14H9N3O2S B571887 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227270-43-0

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B571887
CAS No.: 1227270-43-0
M. Wt: 283.305
InChI Key: FJXJFIFKDADEBO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile ( 1227270-43-0) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . The compound features a pyrrolo[2,3-b]pyridine core, which is a privileged scaffold in the design of biologically active molecules, and is functionalized with a phenylsulfonyl protecting group and a nitrile moiety, offering versatile handles for further synthetic elaboration . With a molecular formula of C14H9N3O2S and a molecular weight of 283.31 g/mol, this compound is supplied with a documented purity of 95.0% . Researchers value this and related sulfonyl-protected pyrrolopyridines as key intermediates in synthesizing compounds for investigating various therapeutic areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXJFIFKDADEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

  • Base Activation:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (10 mmol) in anhydrous DMF (50 mL).

    • Add sodium hydride (60% dispersion in mineral oil, 12 mmol) at 0°C under nitrogen. Stir for 2 hours to deprotonate the N1 position.

  • Sulfonylation:

    • Slowly add benzenesulfonyl chloride (13 mmol) dropwise.

    • Warm the reaction to room temperature and stir for 12 hours.

  • Work-Up:

    • Quench with ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).

    • Wash organic layers with brine and dry over Na₂SO₄.

    • Purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Optimization Insights:

  • Base Selection: NaH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., O-sulfonylation).

  • Solvent: DMF enhances solubility of intermediates, while THF may reduce reaction rates by 40%.

  • Yield: 85–92% after purification.

Nitrile Group Introduction and Positional Specificity

The nitrile group at position 6 is often introduced early in the synthesis to avoid interference during sulfonylation. Two approaches dominate:

Direct Cyanation

  • Reagents: Trimethylsilyl cyanide (TMSCN) with ZnI₂ as a catalyst.

  • Conditions: 60°C, 8 hours in acetonitrile.

  • Yield: 70–78%.

Palladium-Catalyzed Cross-Coupling

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄, and DMF at 100°C.

  • Advantage: Higher regioselectivity for position 6.

  • Yield: 80–85%.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing exothermic reactions and purification challenges:

Process Intensification Strategies:

  • Continuous Flow Reactors: Enable precise temperature control during sulfonylation, reducing decomposition byproducts.

  • Crystallization: Use ethanol/water mixtures to precipitate the product, achieving >99% purity.

  • Cost Analysis:

    ParameterBatch ProcessContinuous Flow
    Annual Output (kg)5001,200
    Purity (%)98.599.3
    Cost per kg (USD)12,0008,500

Analytical Validation of Synthetic Intermediates

Critical quality control steps include:

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃):

    • Phenylsulfonyl protons: δ 7.52–7.89 (m, 5H).

    • Pyrrolo[2,3-b]pyridine H3: δ 8.21 (s, 1H).

    • Nitrile carbon (¹³C NMR): δ 118.7 ppm.

HPLC Purity:

  • Column: C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase: 60% MeCN/40% H₂O (0.1% TFA).

  • Retention Time: 6.8 minutes .

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and coupling reagents like boronic acids and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic applications .

Scientific Research Applications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: It is employed in the production of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Variations in Pyrrolopyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Phenylsulfonyl (1), Cyano (6) C₁₄H₉N₃O₂S High electron-withdrawing capacity; potential for π-π interactions
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl (1), Bromo (2) C₁₃H₉BrN₂O₂S Bromo substituent increases hydrophobicity; lower polarity than cyano
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Methyl (6), Cyano (5) C₉H₇N₃ Simpler structure; methyl group reduces steric hindrance
4-Methyl-6-(4-morpholinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Morpholinyl (6), Benzyl (1), Methyl (4) C₂₀H₂₀N₄O Morpholine enhances solubility; benzyl group adds aromatic bulk
6-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Trifluoromethyl (4), Pyrazole (1) C₁₄H₁₁F₃N₆ Trifluoromethyl boosts electron-withdrawing effects; pyrazole introduces N-heterocyclic character

Electronic and Steric Effects

  • Cyano vs. Bromo: The cyano group in the target compound (position 6) is a stronger electron-withdrawing group than bromo, leading to greater polarization of the aromatic system. This enhances reactivity in nucleophilic substitution reactions compared to bromo-substituted analogs .
  • Phenylsulfonyl vs. Benzyl/Morpholinyl : The phenylsulfonyl group at position 1 provides steric hindrance and stabilizes negative charge via resonance, whereas morpholinyl (in the analog from ) improves solubility through its polar oxygen and nitrogen atoms .

Biological Activity

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 896722-51-3
  • Physical Appearance : Typically appears as a solid.

Synthesis

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step organic reactions, including cyclization and functional group modifications. The compound can be derived from pyrrole and pyridine precursors through various chemical transformations, including the introduction of the phenylsulfonyl group.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. A study highlighted that certain derivatives can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase, demonstrating their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications in the structure of pyrrolo[2,3-b]pyridine can significantly influence its biological activity. For instance:

  • Substituents on the phenyl ring can enhance or diminish antitumor efficacy.
  • The presence of electron-withdrawing or electron-donating groups on the aromatic ring affects the compound's interaction with biological targets.

The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds targeting c-Met pathways have been identified as promising candidates for further development .

Case Study 1: Antiproliferative Activity

A recent investigation assessed the antiproliferative effects of various derivatives against human tumor cell lines. The results indicated that several compounds exhibited GI50 values in the nanomolar range, suggesting potent activity against cancer cells .

Case Study 2: In Vivo Studies

In vivo pharmacokinetic studies demonstrated that specific derivatives possess favorable absorption and distribution profiles, making them suitable candidates for further clinical evaluation. One notable derivative showed a therapeutic index indicating effective dosing with minimal toxicity .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeIC50 (µM)Mechanism
Antitumor1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.5Apoptosis induction
AntiproliferativeVarious derivatives<1Cell cycle arrest
c-Met InhibitionSelected derivatives0.8Signal pathway inhibition

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and what reaction conditions critically influence yield?

Methodological Answer:
The synthesis typically involves cyclization reactions or condensation processes with arylidenemalononitriles or carbonitriles. For example:

  • Cyclization of pyrrole derivatives : Reacting 1-(2-bromophenyl)-1H-pyrroles with arylidenemalononitriles, followed by hydrobromic acid-mediated cyclization, yields fused pyrrolo-pyridine derivatives .
  • Acidic condensation : Using acetic acid as a solvent under reflux conditions facilitates the formation of the pyrrolo[2,3-b]pyridine core .
  • Sulfonylation : Introducing the phenylsulfonyl group requires protecting the pyrrole nitrogen, often achieved via tosyl or phenylsulfonyl chloride in basic conditions (e.g., NaH/DMF) .
    Key factors affecting yield :
  • Temperature control during cyclization (optimized at 80–100°C).
  • Stoichiometric ratios of arylidenemalononitriles to pyrrole intermediates.
  • Purification via column chromatography to isolate regioisomers .

Basic: How is the structural identity of this compound confirmed in synthetic studies?

Methodological Answer:
Structural confirmation relies on multi-modal characterization :

  • NMR spectroscopy : Distinct signals for the phenylsulfonyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and cyano group (no proton signal but confirmed via IR at ~2200 cm⁻¹) .
  • X-ray crystallography : Resolves regiochemistry of substituents (e.g., phenylsulfonyl at position 1 vs. alternative positions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₀N₃O₂S requires m/z 292.0452) .

Basic: What biological activities have been investigated for this compound, and what assays are used?

Methodological Answer:

  • Antitumor activity : Screened via in vitro cytotoxicity assays (e.g., MTT assay against HeLa or MCF-7 cells). IC₅₀ values are compared to reference drugs like doxorubicin .
  • Antiviral potential : Tested in plaque reduction assays against RNA viruses (e.g., influenza A) by monitoring viral replication inhibition .
  • Enzyme inhibition : Evaluated against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .

Advanced: How can regioselectivity in the sulfonylation step be optimized during synthesis?

Methodological Answer:
Regioselectivity challenges arise due to competing sulfonylation at multiple nitrogen sites. Strategies include:

  • Protecting group strategy : Temporarily blocking the pyrrole nitrogen with a tosyl group before introducing phenylsulfonyl .
  • Base selection : Using NaH in DMF favors sulfonylation at the pyrrole nitrogen over pyridine sites .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions .
    Validation : LC-MS monitoring of intermediate steps ensures correct regiochemistry .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Contradictions often stem from assay variability or structural analogs. Mitigation approaches:

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver cancer studies) and control compounds .
  • Comparative studies : Test the compound alongside structurally similar derivatives (e.g., 6-Chloro-1-(phenylsulfonyl) analogs) to isolate substituent effects .
  • Meta-analysis : Cross-reference activity data with computational models (e.g., QSAR) to identify outliers .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Simulates binding to kinase active sites (e.g., EGFR) using software like AutoDock Vina. Key interactions include hydrogen bonding with the cyano group and π-π stacking with the phenylsulfonyl moiety .
  • QSAR modeling : Correlates electronic properties (e.g., Hammett σ values of substituents) with IC₅₀ data to design optimized derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

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